

Application Note & Protocol: Quantification of Delafloxacin Meglumine in Plasma using HPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafloxacin is a fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia.[1][2] Accurate quantification of delafloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of delafloxacin in plasma samples.

Analytical Method Overview

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability.

Experimental Protocols Materials and Reagents



- **Delafloxacin meglumine** reference standard (≥99% purity)
- Losartan or Rivaroxaban (Internal Standard, IS) (≥98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- · Drug-free human plasma

Instrumentation

- HPLC System: A UPLC or HPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 μm) is recommended for fast and efficient separation.[3][4]

Preparation of Stock and Working Solutions

- Delafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of delafloxacin meglumine in DMSO to obtain a final concentration of 1 mg/mL.[3]
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Losartan) in methanol.[3]
- Working Solutions: Prepare working solutions of delafloxacin and the internal standard by diluting the stock solutions with 50% methanol to the desired concentrations for spiking into calibration standards and quality control samples.[3]

Preparation of Calibration Standards and Quality Control Samples



- Calibration Curve (CC) Standards: Spike drug-free plasma with the delafloxacin working solutions to prepare a series of calibration standards. A typical concentration range is 2.92 to 6666 ng/mL.[3]
- Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 9.6 ng/mL for LQC, 480 ng/mL for MQC, and 6000 ng/mL for HQC).[3]

Sample Preparation Protocol

- Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
- Pipette 150 μL of the plasma sample into a microcentrifuge tube.[3]
- Add 20 μL of the internal standard working solution (e.g., 1 μg/mL Losartan) to each tube (except for blank samples) and vortex for 30 seconds.[3]
- Add 300 μL of acetonitrile to precipitate plasma proteins.[3]
- Vortex the mixture thoroughly for 1 minute.[3]
- Centrifuge the samples at 10,500 x g for 12 minutes at 4°C.[3]
- Transfer 150 μL of the clear supernatant to an HPLC vial for analysis.[3]

HPLC-MS/MS Conditions

Chromatographic Conditions:



Parameter	Value
Column	UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)[3][4]
Mobile Phase A	0.1% Formic Acid in Water[3][4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[3][4]
Flow Rate	0.3 - 0.4 mL/min
Gradient Program	0-0.5 min, 20-80% B; 0.5-1.0 min, 50% B; 1-2 min, 20% B[3]
Injection Volume	5 μL[3]
Column Temperature	35°C[3]
Autosampler Temp.	12°C[3]
Total Run Time	3 minutes[3]

Mass Spectrometric Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[3][5][6]
Scan Type	Multiple Reaction Monitoring (MRM)[3][5][6]
Capillary Voltage	3.60 kV[3]
Source Temperature	150°C[3]
Desolvation Temp.	350°C[3]
Cone Voltage	33 V[5]
Collision Energy	Optimized for specific transitions

MRM Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Role
Delafloxacin	441.1	423.1	Quantifier[3][4]
Delafloxacin	441.1	379.1	Qualifier[3][4]
Losartan (IS)	423.1	207.1	Quantifier[3][4]
Rivaroxaban (IS)	436.89	144.87	Quantifier[6]

Data Presentation Method Validation Summary

The following tables summarize the typical validation parameters for this analytical method.

Table 1: Linearity and Sensitivity

Parameter	Result
Linearity Range	2.92 - 6666 ng/mL[3]
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	2.92 ng/mL[3]

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	2.92	≤ 15	≤ 15	85 - 115
Low (LQC)	9.6	≤ 10.86[3]	≤ 11.23[3]	92.5 - 109.0[3]
Medium (MQC)	480	≤ 10.86[3]	≤ 11.23[3]	92.5 - 109.0[3]
High (HQC)	6000	≤ 10.86[3]	≤ 11.23[3]	92.5 - 109.0[3]

Table 3: Recovery and Matrix Effect



QC Level	Recovery (%)	Matrix Effect (%)
Low (LQC)	> 85	85 - 115
High (HQC)	> 85	85 - 115

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of delafloxacin in plasma samples.



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Caption: Workflow for Delafloxacin Quantification.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of delafloxacin in plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.

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